1-(2,4,6-Trihydroxyphenyl)pentan-1-one

Serotonin biosynthesis inhibition Neurochemistry Enzyme selectivity

1-(2,4,6-Trihydroxyphenyl)pentan-1-one (CAS 2999-18-0) is a synthetic alkyl-phenylketone belonging to the phloroglucinol derivative class, characterized by a trihydroxyphenyl core with a pentanoyl (C4H9CO) substituent. It is a low-molecular-weight phenolic compound (MW 210.23 g/mol) with predicted physicochemical properties including a melting point of 149 °C, a boiling point of 363.1±22.0 °C, and an XLogP3-AA of 2.5.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CAS No. 2999-18-0
Cat. No. B3122081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4,6-Trihydroxyphenyl)pentan-1-one
CAS2999-18-0
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCCCCC(=O)C1=C(C=C(C=C1O)O)O
InChIInChI=1S/C11H14O4/c1-2-3-4-8(13)11-9(14)5-7(12)6-10(11)15/h5-6,12,14-15H,2-4H2,1H3
InChIKeyHPBAQDWUBZVAMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 1-(2,4,6-Trihydroxyphenyl)pentan-1-one (CAS 2999-18-0) for Scientific Research and Development


1-(2,4,6-Trihydroxyphenyl)pentan-1-one (CAS 2999-18-0) is a synthetic alkyl-phenylketone belonging to the phloroglucinol derivative class, characterized by a trihydroxyphenyl core with a pentanoyl (C4H9CO) substituent [1]. It is a low-molecular-weight phenolic compound (MW 210.23 g/mol) with predicted physicochemical properties including a melting point of 149 °C, a boiling point of 363.1±22.0 °C, and an XLogP3-AA of 2.5 [1]. This compound is structurally related to naturally occurring phloroglucinol derivatives found in plants and marine algae, and is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry and chemical biology programs [2].

Why 1-(2,4,6-Trihydroxyphenyl)pentan-1-one Cannot Be Interchanged with Its Shorter-Chain Homologs


Generic substitution among alkylphloroglucinol homologs is not scientifically valid because the length of the alkyl chain fundamentally controls the compound's lipophilicity, target binding affinity, and biological activity profile. A procurement decision based solely on the common 2,4,6-trihydroxyphenyl pharmacophore ignores critical quantitative differences in enzyme inhibition potency [1] and physicochemical parameters such as logP [2]. For instance, 1-(2,4,6-trihydroxyphenyl)pentan-1-one exhibits a dual inhibitory profile against Tryptophan 5-hydroxylase isoforms that is absent in its acetyl (C2) and propionyl (C3) analogs, which instead show distinct tyrosinase or anti-spasmodic activity profiles [1][3]. The following evidence demonstrates exactly where and by how much this compound differentiates itself from the most relevant comparators.

Quantitative Differentiation Evidence for 1-(2,4,6-Trihydroxyphenyl)pentan-1-one


Tryptophan 5-Hydroxylase (TPH) Isoform Inhibition Profile Differentiates Pentan-1-one from Shorter-Chain Homologs

1-(2,4,6-Trihydroxyphenyl)pentan-1-one exhibits a unique dual inhibition profile against both TPH-1 and TPH-2 isoforms, with over 7-fold selectivity for TPH-1 (IC50 = 6.22 µM) over TPH-2 (IC50 = 45.5 µM) in rat cell-based assays [1]. In contrast, the C2 homolog 2',4',6'-trihydroxyacetophenone (CAS 480-66-0) shows no reported TPH activity, with its primary documented biological target being tyrosinase inhibition [2]. Similarly, the C3 homolog flopropione (CAS 2295-58-1) is primarily characterized as an anti-spasmodic agent with a distinct pharmacological profile unrelated to serotonin biosynthesis [3]. This target profile divergence demonstrates that alkyl chain extension from C2/C3 to C5 fundamentally alters biological target engagement.

Serotonin biosynthesis inhibition Neurochemistry Enzyme selectivity

Lipophilicity-Driven Differentiation: XLogP3 of 2.5 for Pentan-1-one vs. Lower-Chain Homologs

The computed XLogP3-AA value for 1-(2,4,6-trihydroxyphenyl)pentan-1-one is 2.5, which is the highest among the linear alkyl homologs [1]. This value represents an increase of 0.4 units over the butan-1-one analog (C4, XLogP3 ≈ 2.1) and 0.9 units over the propan-1-one analog (C3, XLogP3 ≈ 1.6) [2]. The acetophenone homolog (C2) has an XLogP3 of approximately 1.0 [2]. This lipophilicity gradient has direct implications for membrane permeability predictions, with the pentan-1-one expected to exhibit approximately 8-fold higher theoretical membrane partitioning compared to the C2 homolog based on a ΔlogP of ~1.5, following the Collander equation for cell permeability [3].

Physicochemical properties Lipophilicity Drug-likeness

Predicted Boiling Point and Thermal Stability Differentiation for Purification and Formulation

1-(2,4,6-Trihydroxyphenyl)pentan-1-one has a predicted boiling point of 363.1±22.0 °C and a reported melting point of 149 °C . For comparison, the C2 homolog (2',4',6-trihydroxyacetophenone) has a lower melting point of approximately 140–143 °C [1], while the C3 homolog (flopropione) melts around 125–127 °C [2]. The higher melting point of the pentan-1-one allows for purification via recrystallization from hot solvents with a wider temperature window, and its higher boiling point enables its use in high-temperature synthetic transformations where C2 and C3 analogs might volatilize or degrade. The density of 1.268±0.06 g/cm³ also differentiates it from lighter homologs .

Thermal stability Purification Formulation development

Differential Binding Affinity to Human TPH-1 Confirmed by Surface Plasmon Resonance (SPR)

1-(2,4,6-Trihydroxyphenyl)pentan-1-one demonstrates direct binding to human TPH-1 with a Kd of 6.82 µM as measured by surface plasmon resonance (SPR) [1]. This label-free biophysical binding data corroborates the cell-based IC50 findings and confirms that the compound acts as a direct ligand for TPH-1, not through a cell-mediated indirect mechanism. No comparable SPR binding data are available for the C2, C3, or C4 homologs against TPH-1 in publicly curated databases [2], suggesting that the pentan-1-one's binding affinity is a distinctive feature of this specific chain length.

Binding kinetics SPR Target engagement

Recommended Procurement Scenarios for 1-(2,4,6-Trihydroxyphenyl)pentan-1-one (CAS 2999-18-0)


Serotonin Biosynthesis Inhibition Studies Requiring Dual TPH-1/TPH-2 Profiling

This compound is the appropriate choice for research programs investigating the serotonin biosynthesis pathway where differential inhibition of peripheral (TPH-1) and central (TPH-2) tryptophan hydroxylase isoforms is needed. Its quantified IC50 values of 6.22 µM (TPH-1) and 45.5 µM (TPH-2) in rat cell models, along with an SPR-confirmed Kd of 6.82 µM for human TPH-1, provide a validated tool compound profile [1]. Shorter-chain homologs such as 2',4',6'-trihydroxyacetophenone (C2) and flopropione (C3) lack this TPH inhibition profile and are therefore unsuitable substitutes [2].

High-Temperature Synthetic Chemistry Requiring Thermally Stable Phloroglucinol Building Block

With a melting point of 149 °C and a predicted boiling point of 363.1 °C, 1-(2,4,6-trihydroxyphenyl)pentan-1-one offers superior thermal stability compared to its C2 and C3 homologs (mp 140-143 °C and 125-127 °C, respectively) [1]. This property makes it a preferred starting material or intermediate in multi-step syntheses involving elevated temperatures, such as microwave-assisted reactions, melt-phase condensations, or high-boiling solvent systems, where lower-melting homologs may prematurely melt, sublime, or degrade [2].

Cell-Based Assays Requiring Enhanced Membrane Permeability

For intracellular target engagement studies, the higher XLogP3 of 2.5 for the pentan-1-one compared to the C2 homolog (XLogP3 ≈ 1.0) theoretically corresponds to an approximately 8-fold increase in membrane partitioning [1]. This enhanced lipophilicity may translate to improved cellular uptake in assays where passive diffusion is the primary uptake mechanism, making this compound the preferred choice over more polar homologs for cell-based phenotypic screening or intracellular enzyme inhibition assays [2].

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